Cas no 40371-63-9 (5-Bromo-4-methyl-2-nitroaniline)
5-Bromo-4-methyl-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-4-METHYL-2-NITROANILINE
- 2-Brom-4-amino-5-nitro-toluol
- 5-Brom-4-methyl-2-nitro-anilin
- 5-bromo-4-methyl-2-nitro-aniline
- 6-Brom-3-nitro-4-amino-toluol
- 5-Bromo-4-methyl-2-nitrobenzenamine
- Benzenamine, 5-bromo-4-methyl-2-nitro-
- CEVXSOYABRHNEK-UHFFFAOYSA-N
- FCH1330470
- OR400109
- AX8229625
- V5778
- ST24023969
- CS-0061235
- AKOS015834003
- BCP33385
- N10404
- SY004197
- DS-17153
- SCHEMBL2374034
- MFCD00156314
- DTXSID40402221
- 40371-63-9
- DB-368546
- 5-Bromo-4-methyl-2-nitroaniline
-
- MDL: MFCD00156314
- Inchi: 1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
- InChI Key: CEVXSOYABRHNEK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 229.96900
- Monoisotopic Mass: 229.969
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8
- XLogP3: 2.7
Experimental Properties
- Density: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 165 ºC
- Boiling Point: 347.9℃ at 760 mmHg
- Solubility: Very slightly soluble (0.18 g/l) (25 º C),
- PSA: 71.84000
- LogP: 3.35230
5-Bromo-4-methyl-2-nitroaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-4-methyl-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211457-250mg |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 250mg |
£48.00 | 2022-02-28 | |
| Fluorochem | 211457-1g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 1g |
£78.00 | 2022-02-28 | |
| Fluorochem | 211457-5g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 5g |
£239.00 | 2022-02-28 | |
| Fluorochem | 211457-10g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 10g |
£382.00 | 2022-02-28 | |
| Chemenu | CM109365-1g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 1g |
$143 | 2021-06-17 | |
| Chemenu | CM109365-5g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 5g |
$393 | 2021-06-17 | |
| Chemenu | CM109365-10g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 95% | 10g |
$701 | 2021-06-17 | |
| ChemScence | CS-0061235-250mg |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 99.43% | 250mg |
$21.0 | 2022-04-27 | |
| ChemScence | CS-0061235-1g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 99.43% | 1g |
$66.0 | 2022-04-27 | |
| ChemScence | CS-0061235-5g |
5-Bromo-4-methyl-2-nitroaniline |
40371-63-9 | 99.43% | 5g |
$250.0 | 2022-04-27 |
5-Bromo-4-methyl-2-nitroaniline Suppliers
5-Bromo-4-methyl-2-nitroaniline Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-Bromo-4-methyl-2-nitroaniline
Introduction to 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9)
5-Bromo-4-methyl-2-nitroaniline, identified by its Chemical Abstracts Service (CAS) number 40371-63-9, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound, featuring a bromine substituent and a nitro group on a methyl-substituted aniline backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by aromaticity and electron-withdrawing groups, contributes to its reactivity and utility in various synthetic pathways.
The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves the nitration of 4-methyl-aniline followed by bromination. The nitration step introduces the nitro group at the 2-position, while subsequent bromination at the 5-position enhances its reactivity for further functionalization. This process requires careful control of reaction conditions to avoid unwanted side products, such as poly-nitration or over-bromination. Advanced techniques in organic synthesis, including catalytic methods and green chemistry approaches, have been explored to optimize the yield and purity of this compound.
In recent years, 5-Bromo-4-methyl-2-nitroaniline has been studied for its potential applications in pharmaceutical development. Its structural motifs are reminiscent of several bioactive molecules, making it a promising candidate for drug discovery. Researchers have investigated its role as an intermediate in the synthesis of antimicrobial agents, anticancer drugs, and other therapeutic compounds. The presence of both bromine and nitro groups provides multiple sites for further chemical modification, enabling the design of novel molecules with tailored biological activities.
One of the most intriguing aspects of 5-Bromo-4-methyl-2-nitroaniline is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The bromine atom serves as an excellent leaving group for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl and heteroaryl groups into the molecular framework, expanding the structural diversity of derivatives derived from 5-Bromo-4-methyl-2-nitroaniline. Such transformations have been exploited in the development of new agrochemicals and pharmaceuticals.
The pharmacological potential of 5-Bromo-4-methyl-2-nitroaniline has been further explored through computational studies and experimental investigations. Virtual screening methods have identified several derivatives with promising biological activity against various targets, including enzymes and receptors involved in inflammatory pathways. Preliminary in vitro studies suggest that certain analogs may exhibit anti-inflammatory or immunomodulatory effects, which could be relevant for treating chronic inflammatory diseases. Additionally, the compound’s ability to interact with biological macromolecules has been investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The agrochemical industry has also shown interest in 5-Bromo-4-methyl-2-nitroaniline due to its structural features that are common in herbicides and fungicides. Researchers have synthesized and tested various derivatives for their efficacy against plant pathogens and weeds. The combination of electron-withdrawing groups like the nitro group and halogen substituents enhances the bioactivity of these compounds by improving their lipophilicity and binding affinity to biological targets. Field trials have begun to evaluate the performance of selected derivatives under real-world conditions.
From a sustainability perspective, efforts are underway to develop greener synthetic routes for 5-Bromo-4-methyl-2-nitroaniline. Traditional methods often involve harsh reagents and generate significant waste, but alternative approaches using biocatalysis or photochemical activation are being explored. These methods aim to reduce environmental impact while maintaining high yields and selectivity. Such innovations align with global trends toward sustainable chemistry practices.
The future prospects for 5-Bromo-4-methyl-2-nitroaniline are promising, with ongoing research expected to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercial products. As computational tools become more sophisticated, virtual screening will play an increasingly important role in identifying lead compounds derived from this versatile intermediate.
In conclusion,5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it a valuable building block for drug discovery programs. Advances in synthetic chemistry and computational biology continue to expand its utility, ensuring its relevance in future research endeavors.
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